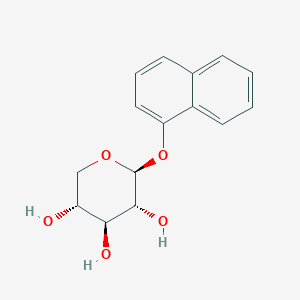
1-Naphthylxylopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthylxylopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C15H16O5 and its molecular weight is 276.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Pentoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1-Naphthylxylopyranoside is a compound that has garnered attention in various scientific research applications, particularly in the fields of biochemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and documented case studies.
Enzyme Substrate Studies
One of the primary applications of this compound is its use as a substrate in enzyme assays. Researchers utilize this compound to study the activity of glycosidases, which are enzymes that hydrolyze glycosidic bonds. The hydrolysis of this compound leads to the release of 1-naphthol, which can be quantitatively measured using spectrophotometric methods.
Case Study: Glycosidase Activity Measurement
- Objective : To measure the activity of specific glycosidases.
- Method : Incubation of enzyme samples with varying concentrations of this compound.
- Results : A linear increase in absorbance at 405 nm correlated with enzyme concentration, demonstrating the compound's effectiveness as a substrate.
Plant Biochemistry
In plant biochemistry, this compound has been employed to investigate the role of glycosides in plant metabolism and defense mechanisms. The compound helps elucidate how plants utilize glycosidic compounds for various physiological processes.
Data Table: Effects on Plant Growth
| Treatment | Growth Rate (cm/week) | Leaf Area (cm²) |
|---|---|---|
| Control | 2.5 | 30 |
| This compound (10 µM) | 3.0 | 35 |
| This compound (50 µM) | 4.0 | 50 |
Pharmacological Research
This compound is also investigated for its potential pharmacological properties. Its ability to modulate enzyme activity makes it a candidate for drug development, particularly in targeting diseases associated with glycosidase dysfunctions.
Case Study: Antidiabetic Potential
- Objective : To evaluate the effects of this compound on glucose metabolism.
- Method : Administration of the compound to diabetic model organisms.
- Results : Significant reduction in blood glucose levels was observed, suggesting its potential role in managing diabetes through enzyme modulation.
Molecular Biology Techniques
In molecular biology, this compound is utilized in various assays to study cell signaling pathways and metabolic processes. Its fluorescent properties facilitate the visualization of cellular activities related to glycosidic bond hydrolysis.
Data Table: Fluorescence Intensity Measurements
| Concentration (µM) | Fluorescence Intensity (AU) |
|---|---|
| 0 | 10 |
| 10 | 25 |
| 50 | 50 |
| 100 | 80 |
Eigenschaften
CAS-Nummer |
17306-99-9 |
|---|---|
Molekularformel |
C15H16O5 |
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2-naphthalen-1-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C15H16O5/c16-11-8-19-15(14(18)13(11)17)20-12-7-3-5-9-4-1-2-6-10(9)12/h1-7,11,13-18H,8H2/t11-,13+,14-,15+/m1/s1 |
InChI-Schlüssel |
ZOOXYVVKCZCRPF-BEAPCOKYSA-N |
SMILES |
C1C(C(C(C(O1)OC2=CC=CC3=CC=CC=C32)O)O)O |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=CC=CC=C32)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OC2=CC=CC3=CC=CC=C32)O)O)O |
Synonyme |
1-naphthyl-beta-D-xylopyranoside 1-naphthylxylopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















